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An In-Depth Technical Guide to BPR1K871 for AML and Solid Tumor Research

Executive Summary
BPR1K871 (also known as DBPR114) is a potent, quinazoline-based, multi-kinase inhibitor

demonstrating significant therapeutic potential for Acute Myeloid Leukemia (AML) and various

solid tumors.[1][2][3] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and

Aurora Kinases A and B (AURKA/B), BPR1K871 has shown nanomolar efficacy in both

enzymatic and cellular assays.[1][4] Its mechanism extends beyond FLT3 and AURK, targeting

a range of other therapeutically relevant kinases, thereby positioning it as a promising multi-

targeted agent to overcome resistance mechanisms.[1][3]

This document provides a comprehensive technical overview of BPR1K871, summarizing key

preclinical data, detailing experimental methodologies, and visualizing its mechanism of action.

It is intended for researchers, scientists, and drug development professionals engaged in

oncology research.

Introduction to BPR1K871
BPR1K871 emerged from structure-activity relationship (SAR) studies aimed at optimizing a

quinazoline scaffold for dual FLT3 and AURKA inhibition.[1][2] Both FLT3 and Aurora kinases

are critical targets in oncology. FLT3, a receptor tyrosine kinase, is frequently mutated in AML

(e.g., FLT3-ITD), leading to uncontrolled cell proliferation.[3] Aurora kinases are key regulators

of mitosis, and their overexpression is common in many cancers, making them an attractive

therapeutic target.[3][4] By simultaneously targeting these pathways, BPR1K871 offers a

strategy to combat FLT3-dependent and independent cancer growth, potentially overcoming
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resistance to more selective FLT3 inhibitors.[3] Preclinical studies have demonstrated its

efficacy in AML and solid tumor models, leading to its selection as a development candidate

and its approval as an Investigational New Drug (IND) for Phase I testing by the US FDA.[1][4]

Mechanism of Action
BPR1K871 functions as an ATP-competitive inhibitor that potently blocks the kinase activity of

FLT3 and Aurora Kinases. Functional studies confirmed that BPR1K871 inhibits the

autophosphorylation of FLT3 at tyrosine 591 (pFLT3 Y591) and Aurora A at threonine 288

(pAURKA T288) in a dose-dependent manner within cancer cells.[3]

A broader kinase screen using KINOMEScan technology revealed that at a concentration of

1000 nM, BPR1K871 inhibits 77 therapeutically important kinases by over 65%, underscoring

its multi-kinase inhibitor profile.[1][4] This profile includes potent inhibition of other cancer-

associated kinases such as KIT and RET and their mutant forms.[5]
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BPR1K871 dual inhibition of FLT3 and Aurora kinase pathways.

Data Presentation
In Vitro Enzymatic Inhibition
BPR1K871 demonstrates potent inhibition of its primary kinase targets in purified enzyme

assays.
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Kinase Target IC₅₀ (nM)

FLT3 19

AURKA 22

AURKB 13

Data sourced from references[1][4].

In Vitro Anti-proliferative Activity
The compound shows strong anti-proliferative effects in various cancer cell lines, particularly

those dependent on FLT3 signaling.

Cell Line Cancer Type FLT3 Status EC₅₀ (nM)

MOLM-13
Acute Myeloid

Leukemia
ITD Mutant ~5

MV4-11
Acute Myeloid

Leukemia
ITD Mutant ~5

COLO205 Colorectal Carcinoma Wild Type < 100

Mia-PaCa2 Pancreatic Carcinoma Wild Type < 100

U937
Histiocytic Lymphoma

(AML)
Negative Low µM range

K562
Chronic Myeloid

Leukemia
Negative Low µM range

KM12 Colon Carcinoma Wild Type > 10,000

Data sourced from

references[1][3][6].

In Vivo Efficacy in Xenograft Models
BPR1K871 has exhibited significant tumor growth inhibition in multiple mouse xenograft

models following intravenous administration.[1]
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Xenograft Model Cancer Type Dosing (IV) Outcome

MOLM-13
Acute Myeloid

Leukemia
1-10 mg/kg

Significant tumor

inhibition

MV4-11
Acute Myeloid

Leukemia
1-10 mg/kg

Significant tumor

inhibition

COLO205 Colorectal Carcinoma 3-20 mg/kg
Significant tumor

inhibition

Mia-PaCa2 Pancreatic Carcinoma 3-20 mg/kg
Significant tumor

inhibition

Data sourced from

references[1][3].

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections describe the core experimental protocols used in the evaluation of

BPR1K871.

In Vitro Evaluation In Vivo Evaluation

Enzymatic Assays
(Kinase-Glo)

Cell Proliferation
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Preclinical evaluation workflow for BPR1K871.

Cell Viability (MTS) Assay
This assay measures the anti-proliferative activity of the compound.
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Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat cells with a serial dilution of BPR1K871 (or DMSO as a vehicle

control) for 72 hours.

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each

well according to the manufacturer's protocol (e.g., Promega).[1]

Incubation: Incubate the plates for 1-4 hours at 37°C.

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a

microplate reader.[1]

Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine

the EC₅₀ value (the concentration that causes 50% reduction in cell viability) using non-linear

regression analysis with software such as GraphPad Prism.[1]

Western Blot Analysis for Target Modulation
This protocol is used to confirm that BPR1K871 inhibits the phosphorylation of its target

kinases within the cell.

Cell Treatment: Culture MV4-11 cells and treat them with varying concentrations of

BPR1K871 for a specified time (e.g., 2 hours).[3]

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors to prepare total cell lysates.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel

via electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Immunoblotting:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1149925?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.benchchem.com/product/b1149925?utm_src=pdf-body
https://www.benchchem.com/product/b1149925?utm_src=pdf-body
https://www.researchgate.net/publication/310432043_Discovery_of_BPR1K871_a_quinazoline_based_multi-kinase_inhibitor_for_the_treatment_of_AML_and_solid_tumors_Rational_design_synthesis_in_vitro_and_in_vivo_evaluation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane overnight at 4°C with primary antibodies specific for pFLT3

(Tyr591), pAURKA (Thr288), total FLT3, total AURKA, and a loading control (e.g., β-actin).

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. The reduction in the phosphorylated protein signal relative

to the total protein indicates target inhibition.[3]

Animal Xenograft Studies
These studies assess the in vivo anti-tumor efficacy of BPR1K871.

Animal Model: Use immunodeficient mice (e.g., nude mice).

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLM-13,

MV4-11, COLO205, or Mia-PaCa2) into the flank of each mouse.[1]

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize mice into vehicle control and treatment groups.

Drug Administration: Prepare the hydrochloride salt of BPR1K871 in a suitable vehicle.

Administer the compound intravenously (IV) according to a predetermined schedule and

dose (e.g., 1-20 mg/kg, on days 1-5 and 8-12).[1][3]

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

Monitor the animals for any signs of toxicity.

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.

Compare the tumor growth in the treatment groups to the vehicle control group to determine

the extent of tumor growth inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.researchgate.net/publication/310432043_Discovery_of_BPR1K871_a_quinazoline_based_multi-kinase_inhibitor_for_the_treatment_of_AML_and_solid_tumors_Rational_design_synthesis_in_vitro_and_in_vivo_evaluation
https://www.benchchem.com/product/b1149925?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.benchchem.com/product/b1149925?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.researchgate.net/publication/310432043_Discovery_of_BPR1K871_a_quinazoline_based_multi-kinase_inhibitor_for_the_treatment_of_AML_and_solid_tumors_Rational_design_synthesis_in_vitro_and_in_vivo_evaluation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Rationale for developing BPR1K871 as a multi-kinase inhibitor.

Conclusion and Future Directions
BPR1K871 is a well-characterized multi-kinase inhibitor with a compelling preclinical profile for

the treatment of AML and solid tumors.[1][2] Its dual-targeting strategy against FLT3 and Aurora

kinases provides a strong rationale for its efficacy, particularly in overcoming resistance to

single-target agents. The potent in vitro and in vivo activity, combined with a well-defined

mechanism of action, supports its ongoing clinical development.[1][4]

Future research should focus on identifying predictive biomarkers for patient stratification,

exploring rational combination therapies to further enhance efficacy, and completing Phase I
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clinical trials to establish its safety, tolerability, and pharmacokinetic profile in humans. The

multi-kinase nature of BPR1K871 suggests its potential application could be broad, warranting

further investigation across a wider range of malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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